molecular formula C5H10S B3050436 2-Pentanethione CAS No. 25946-11-6

2-Pentanethione

Cat. No.: B3050436
CAS No.: 25946-11-6
M. Wt: 102.2 g/mol
InChI Key: JVRRGNCOXNFCKK-UHFFFAOYSA-N
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Description

2-Pentanethione: is an organic compound with the molecular formula C5H10S . It is a thione, which means it contains a carbon-sulfur double bond. This compound is known for its distinctive odor and is used in various chemical applications due to its unique properties.

Scientific Research Applications

2-Pentanethione has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis to introduce sulfur-containing functional groups into molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: It is used in the production of flavors and fragrances due to its distinctive odor.

Safety and Hazards

2-Pentanethione is highly flammable and its vapors may form explosive mixtures with air . It is harmful if swallowed and causes serious eye irritation . Proper personal protective equipment is required when handling this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Pentanethione can be synthesized through several methods. One common method involves the reaction of pentan-2-one with hydrogen sulfide in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the continuous feeding of reactants and the removal of products to maintain a steady state. Catalysts such as zinc oxide or aluminum oxide are often used to enhance the reaction rate and yield.

Chemical Reactions Analysis

Types of Reactions: 2-Pentanethione undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: It can be reduced to form thiols.

    Substitution: It can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted thiones depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 2-Pentanethione involves its interaction with various molecular targets. The carbon-sulfur double bond is reactive and can form covalent bonds with nucleophiles. This reactivity allows it to modify proteins and enzymes, potentially altering their function. The exact molecular pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

    2-Pentanone: Similar in structure but contains a carbon-oxygen double bond instead of a carbon-sulfur double bond.

    2-Pentanedione: Contains two carbonyl groups and is used in different chemical applications.

Uniqueness: 2-Pentanethione is unique due to its sulfur-containing functional group, which imparts distinct chemical reactivity and properties. This makes it valuable in applications where sulfur chemistry is important, such as in the synthesis of sulfur-containing compounds and in the study of sulfur’s biological roles.

Properties

IUPAC Name

pentane-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10S/c1-3-4-5(2)6/h3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRRGNCOXNFCKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=S)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50634915
Record name Pentane-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25946-11-6
Record name Pentane-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50634915
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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